
5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of triazolium salts, which are known for their diverse chemical reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, introduction of the cyclopropyl and methylsulfanyl groups, and finally, the quaternization to form the triazolium salt. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazolium ring can be reduced under specific conditions to yield the corresponding triazoline.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, using appropriate halide salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium chloride, potassium bromide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Triazoline derivatives.
Substitution: Corresponding halide salts.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazolium core. The cyclopropyl and methylsulfanyl groups may enhance its binding affinity and specificity, leading to the modulation of biological pathways.
類似化合物との比較
Similar Compounds
- 5-Cyclopropyl-3-(methylsulfanyl)-1,2,4-triazine
- 5-Cyclopropyl-3-(methylsulfanyl)-1,2,4-triazole
- 5-Cyclopropyl-3-(methylsulfanyl)-1,2,4-triazolium chloride
Uniqueness
5-Cyclopropyl-3-(methylsulfanyl)-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is unique due to its specific combination of functional groups and the presence of the triazolium core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
56734-95-3 |
|---|---|
分子式 |
C18H20IN3S |
分子量 |
437.3 g/mol |
IUPAC名 |
5-cyclopropyl-3-methylsulfanyl-1,4-diphenyl-1,5-dihydro-1,2,4-triazol-1-ium;iodide |
InChI |
InChI=1S/C18H19N3S.HI/c1-22-18-19-21(16-10-6-3-7-11-16)17(14-12-13-14)20(18)15-8-4-2-5-9-15;/h2-11,14,17H,12-13H2,1H3;1H |
InChIキー |
YBIBJMDWAFRMOJ-UHFFFAOYSA-N |
正規SMILES |
CSC1=N[NH+](C(N1C2=CC=CC=C2)C3CC3)C4=CC=CC=C4.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Dimethylamino)methylidene]nonanal](/img/structure/B14623426.png)
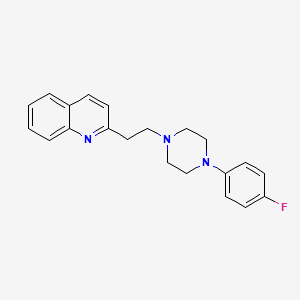
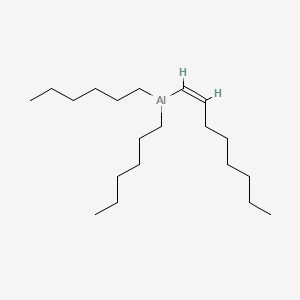
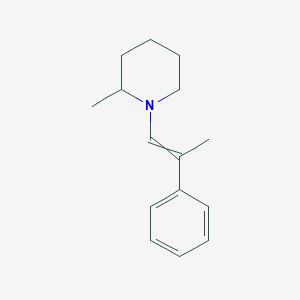
![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)

![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
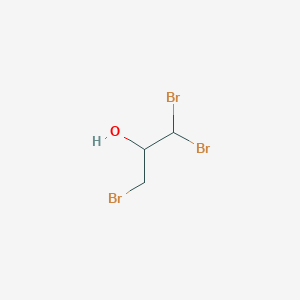
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)
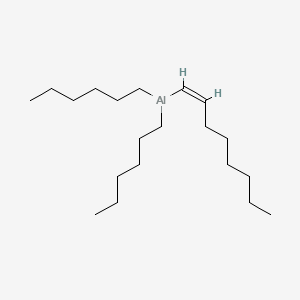
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
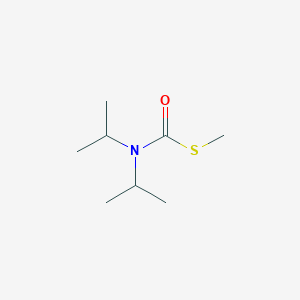
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)
